Cas no 1572045-62-5 (Rezvilutamide)

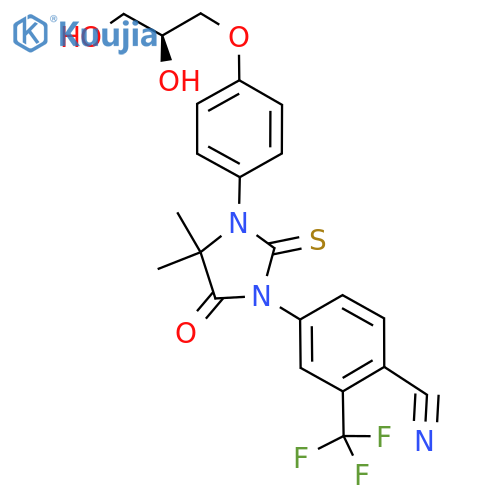

Rezvilutamide structure

商品名:Rezvilutamide

Rezvilutamide 化学的及び物理的性質

名前と識別子

-

- Rezvilutamide

- 70FJN2AW22

- Rezvilutamide [INN]

- SHR3680

- (S)-4-(3-(4-(2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- 4-(3-(4-((S)-2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- Benzonitrile, 4-(3-(4-((2S)-2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)-

- Unii-70fjn2AW22

- SHR-3680

- Benzonitrile, 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)-

- CS-0138653

- CHEMBL4650276

- Ariane

- MS-28910

- HY-137448

- GTPL12798

- SHR 3680

- GLXC-26908

- SCHEMBL15506490

- AKOS040756903

- Androgen Receptor Antagonist SHR3680

- example 44 (WO2014036897A1)

- G18393

- REZVILUTAMIDE [WHO-DD]

- 1572045-62-5

- example 44 [WO2014036897A1]

- 4-(3-(4-((2S)-2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

- DA-57412

- DTXSID001336581

-

- インチ: 1S/C22H20F3N3O4S/c1-21(2)19(31)27(15-4-3-13(10-26)18(9-15)22(23,24)25)20(33)28(21)14-5-7-17(8-6-14)32-12-16(30)11-29/h3-9,16,29-30H,11-12H2,1-2H3/t16-/m0/s1

- InChIKey: KRBMOYIWQCZVHA-INIZCTEOSA-N

- ほほえんだ: S=C1N(C2C([H])=C([H])C(C#N)=C(C(F)(F)F)C=2[H])C(C(C([H])([H])[H])(C([H])([H])[H])N1C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[C@]([H])(C([H])([H])O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 479.11266179g/mol

- どういたいしつりょう: 479.11266179g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 792

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 129

Rezvilutamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-137448-50mg |

Rezvilutamide |

1572045-62-5 | 99.98% | 50mg |

¥9500 | 2024-07-20 | |

| MedChemExpress | HY-137448-10mM*1mLinDMSO |

Rezvilutamide |

1572045-62-5 | 99.98% | 10mM*1mLinDMSO |

¥2320 | 2023-07-26 | |

| 1PlusChem | 1P027JSB-10mg |

Rezvilutamide |

1572045-62-5 | 99% | 10mg |

$391.00 | 2024-06-20 | |

| 1PlusChem | 1P027JSB-100mg |

Rezvilutamide |

1572045-62-5 | 99% | 100mg |

$1753.00 | 2024-06-20 | |

| 1PlusChem | 1P027JSB-5mg |

Rezvilutamide |

1572045-62-5 | 99% | 5mg |

$280.00 | 2024-06-20 | |

| Ambeed | A1550204-25mg |

(S)-4-(3-(4-(2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |

1572045-62-5 | 98% | 25mg |

$378.0 | 2025-03-01 | |

| MedChemExpress | HY-137448-5mg |

Rezvilutamide |

1572045-62-5 | 99.98% | 5mg |

¥2200 | 2024-07-20 | |

| MedChemExpress | HY-137448-10mg |

Rezvilutamide |

1572045-62-5 | 99.98% | 10mg |

¥3200 | 2024-07-20 | |

| MedChemExpress | HY-137448-1mg |

Rezvilutamide |

1572045-62-5 | 99.98% | 1mg |

¥1000 | 2024-07-20 | |

| Ambeed | A1550204-10mg |

(S)-4-(3-(4-(2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |

1572045-62-5 | 98% | 10mg |

$275.0 | 2025-03-01 |

Rezvilutamide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1572045-62-5 (Rezvilutamide) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1572045-62-5)Rezvilutamide

清らかである:99%/99%/99%

はかる:5mg/10mg/100mg

価格 ($):198.0/288.0/1350.0